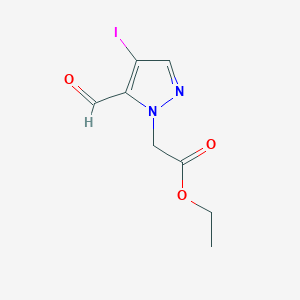

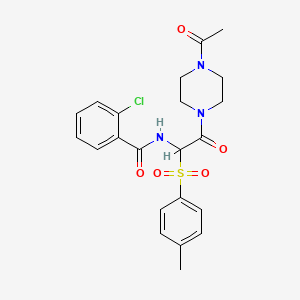

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is not directly reported in the provided papers. However, the synthesis of related compounds provides insight into potential synthetic routes. For instance, the synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists involves the manipulation of pyrazole substituents and the incorporation of a basic amine, which is crucial for activity . This suggests that the synthesis of this compound could similarly involve strategic functionalization of the pyrazole ring and the introduction of substituents that confer the desired biological activity.

Molecular Structure Analysis

While the molecular structure of this compound is not described, the crystal structure of a related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined . This compound crystallizes in the monoclinic system and features significant non-planarity, with stabilization by intra- and intermolecular hydrogen bonds. This information could be extrapolated to suggest that this compound may also exhibit interesting crystallographic properties and potential for intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound. However, the electrochemical behavior of a related compound, ethyl 2-(4-ferrocenyl-[1,2,3]triazol-1-yl) acetate, has been studied for the electrocatalytic oxidation of cysteine . This indicates that compounds with similar ethyl acetate structures may participate in electrochemical reactions, which could be relevant for the development of sensors or catalytic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the pharmacological profile of a structurally related compound, S1RA, which includes good physicochemical, safety, and ADME properties, suggests that this compound may also possess favorable properties for further development . Additionally, the electrochemical sensor based on a related compound demonstrates good resolution and sensitivity, which could imply that this compound might exhibit similar electrochemical properties .

科学的研究の応用

Synthesis and Applications in Heterocyclic Chemistry

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is a compound of interest in the synthesis of heterocyclic compounds. It plays a role in the preparation of various heterocyclic structures, such as oxadiazoles, which are significant in medicinal chemistry. For instance, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a related compound, is used in forming diverse electrophilic reagents and has applications in synthesizing heterocyclic compounds like pyridopyridazine (Elnagdi et al., 1988).

Role in Anticancer Agent Synthesis

This compound is also relevant in the synthesis of potential anticancer agents. For example, derivatives of similar compounds have shown effects on the proliferation and survival of cells in models of leukemia, indicating a potential role in cancer research and treatment (Temple et al., 1983).

Involvement in Drug Synthesis

This compound's derivatives are used in synthesizing drugs. For example, ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate, a related compound, is a precursor in synthesizing the antitumor drug temozolomide (Wang et al., 1994).

Applications in Solid-phase Synthesis

This compound is also significant in solid-phase synthesis. A method for synthesizing libraries of trisubstituted biimidazoles on a solid support was developed, indicating its use in efficient and large-scale synthesis processes (Karskela & Lönnberg, 2009).

Potential in DNA Binding and Antitumor Research

It plays a role in DNA binding studies, which are crucial in antitumor research. Ethyl 2-(2-acetamidothiazol-4-yl)acetate, a related compound, was synthesized and studied for its DNA binding interactions, pointing towards its potential in developing antitumor agents (Iqbal et al., 2019).

特性

IUPAC Name |

ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O3/c1-2-14-8(13)4-11-7(5-12)6(9)3-10-11/h3,5H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTLMVSFYLJGII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C=N1)I)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)

![11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B3016690.png)

![4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B3016692.png)

![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)

![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)

![5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B3016702.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B3016704.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)